N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No.: 313671-61-3
Cat. No.: VC21393264
Molecular Formula: C14H11N3O3S
Molecular Weight: 301.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313671-61-3 |
|---|---|
| Molecular Formula | C14H11N3O3S |
| Molecular Weight | 301.32g/mol |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3S/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) |
| Standard InChI Key | FLISPZKWFXOOAI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide features a benzothiazole scaffold with two key functional groups: an acetamido group at the 6-position and a furan-2-carboxamide moiety attached to the 2-position of the benzothiazole ring. This structure shares similarities with N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide, differing only in the substituent at position 6 (acetamido vs. methoxy).
The molecular structure consists of:
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A benzothiazole heterocyclic core (fused benzene and thiazole rings)
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An acetamido (-NHCOCH₃) group at position 6 of the benzothiazole
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A furan-2-carboxamide substituent at position 2 of the benzothiazole
Physical and Chemical Properties
Based on similar benzothiazole derivatives, the compound is expected to display the following properties:
| Property | Value/Description |
|---|---|
| Appearance | Yellow to pale yellow solid |
| Molecular Weight | Approximately 315 g/mol |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and various organic solvents |
| Melting Point | Expected range: 250-280°C |
| Chemical Reactivity | Reactive at the amide groups; Potential for hydrogen bonding |
| Stability | Generally stable at room temperature; Sensitive to strong oxidizing and reducing agents |
The presence of multiple functional groups contributes to its ability to form hydrogen bonds and engage in various molecular interactions, which may play crucial roles in its biological activities.
Synthesis Methods
General Synthetic Approach
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves a multi-step process similar to other 2,6-disubstituted benzothiazole derivatives . The synthesis can be approached through several pathways:
Alternative Synthetic Methods
Alternative approaches might include:
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Direct coupling of 2-amino-6-acetamidobenzothiazole with furan-2-carboxylic acid using coupling reagents such as EDCI/HOBt or HATU
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Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times
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One-pot synthesis methods to streamline the production process
Biological Activities and Pharmacological Properties
Anticancer Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide likely exhibits anticancer properties similar to other 2,6-disubstituted benzothiazole derivatives. Benzothiazole scaffolds have been extensively studied for their cytotoxic effects against various cancer cell lines .
Research on similar benzothiazole derivatives has demonstrated:
| Cancer Cell Line | Potential Activity | Comparison Compounds |
|---|---|---|
| MCF-7 (Breast cancer) | Moderate to high cytotoxicity | Other 2,6-disubstituted benzothiazoles |
| HeLa (Cervical cancer) | Significant growth inhibition | Similar heterocyclic carboxamides |
| MG63 (Osteosarcoma) | Potential antiproliferative effects | Benzothiazole analogs |
The anticancer mechanism likely involves enzyme inhibition and modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
Based on the properties of related compounds, N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide may possess antimicrobial properties:
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Potential activity against gram-positive and gram-negative bacteria
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Possible antifungal properties
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The furan moiety, in particular, might contribute to its antimicrobial efficacy
Other Biological Activities
Additional potential pharmacological properties may include:
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Anti-inflammatory activity
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Antioxidant properties
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Enzyme inhibition capabilities, particularly against kinases and proteases
Mechanism of Action
Molecular Targets
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide likely involves interaction with specific molecular targets:
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Enzyme inhibition: Similar to related compounds, it may inhibit key enzymes involved in cellular processes.
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Signal transduction pathway modulation: May affect signaling pathways critical for cell proliferation and survival.
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DNA binding: The planar heterocyclic structure suggests potential for DNA intercalation or groove binding.
Structure-Activity Relationship
The biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide is influenced by several structural features:
These structural features collectively influence the compound's binding affinity, selectivity, and pharmacokinetic properties.
Applications in Drug Discovery
Drug Development Considerations
Several factors need to be considered in developing N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide as a therapeutic agent:
| Factor | Consideration |
|---|---|
| Solubility | The acetamido group improves water solubility compared to other lipophilic benzothiazoles |
| Bioavailability | Optimization may be required to enhance oral bioavailability |
| Metabolic Stability | Potential metabolic sites include the amide bonds and the furan ring |
| Toxicity | Comprehensive toxicity profiling needed, with special attention to hepatotoxicity |
| Formulation | Various delivery systems may be explored to optimize efficacy |
Structural Optimization Strategies
Potential modifications to enhance the biological activity of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide include:
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Substitution at various positions of the benzothiazole ring
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Replacement of the furan ring with other heterocycles (e.g., thiophene, pyrrole)
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Modification of the linking amide groups
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Introduction of additional functional groups to improve pharmacokinetic properties
Comparative Analysis with Related Compounds
Comparison with Similar Benzothiazole Derivatives
N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide shares structural similarities with several other benzothiazole derivatives:
Structure-Based Comparison
The structural differences among these compounds result in varying:
Future Research Directions
Synthesis and Structural Modifications
Future research efforts may focus on:
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Developing more efficient and environmentally friendly synthetic routes
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Creating a library of analogues with various substituents
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Exploring hybrid molecules incorporating the benzothiazole scaffold with other bioactive moieties
Biological Evaluation
Further studies should address:
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Comprehensive screening against a wider range of cancer cell lines
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Investigation of specific molecular targets and binding mechanisms
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In vivo efficacy and toxicity studies
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Potential synergistic effects with established therapeutic agents
Drug Delivery Approaches
Research into innovative drug delivery systems may enhance the therapeutic potential of N-(6-acetamido-1,3-benzothiazol-2-yl)furan-2-carboxamide:
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Nanoparticle formulations
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Targeted delivery systems
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Prodrug approaches
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Combination therapy strategies
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